Molecular Weight Advantage for Ligand Efficiency Screening
The target compound (MW = 321.4 g/mol) is approximately 22% smaller than its closest N-benzyl analog (MW = 411.5 g/mol) . This translates to a molecular weight difference of 90.1 g/mol (ΔMW = −90.1 g/mol). The N-benzyl substitution adds a phenylmethyl group (C₇H₇, exact mass 91.05 Da), accounting for nearly all of the mass increase. Lower molecular weight correlates with improved ligand efficiency metrics in fragment- and lead-oriented screening libraries, where MW < 350 g/mol is a typical cutoff. The target compound satisfies this criterion; the N-benzyl analog does not.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 321.4 g/mol |
| Comparator Or Baseline | N-Benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide: 411.5 g/mol |
| Quantified Difference | ΔMW = −90.1 g/mol (−21.9% relative to the comparator) |
| Conditions | Calculated from molecular formulae: target C₁₆H₁₉NO₄S; comparator C₂₃H₂₅NO₄S |
Why This Matters
Lower molecular weight directly improves ligand efficiency (LE = 1.4 × pIC₅₀ / heavy-atom count), a key metric in hit-to-lead prioritization; the target compound's 22% mass advantage makes it more attractive for fragment-based and lead-like screening libraries where strict MW cutoffs apply.
